molecular formula C6H9ClN2O2 B2404835 methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride CAS No. 2243503-52-6

methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B2404835
CAS No.: 2243503-52-6
M. Wt: 176.6
InChI Key: RBMMEVKUSVPULF-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride (C₆H₉ClN₂O₂, molecular weight 176.60) is a pyrazole derivative characterized by a methyl ester group at position 3, a methyl substituent at position 5, and a hydrochloride salt. Pyrazole derivatives are pivotal in medicinal and agrochemical industries due to their versatile biological activities . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical formulations. This compound is commercially available (e.g., Kanto Reagents and Enamine Ltd.) and is synthesized via esterification of the corresponding carboxylic acid followed by hydrochlorination .

Properties

IUPAC Name

methyl 5-methyl-1H-pyrazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-3-5(8-7-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMMEVKUSVPULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243503-52-6
Record name methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the condensation of 1,3-diketones with hydrazine derivatives. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride is characterized by its molecular formula C6H8ClN3O2C_6H_8ClN_3O_2. The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the carboxylate group enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

This compound has shown potential as a lead compound in drug development due to its diverse biological activities. Some key applications include:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have reported IC50 values below 10 µM for certain derivatives, indicating strong antiproliferative effects on cancer cells .
  • Antimicrobial Properties : The compound has demonstrated effective antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can be utilized in:

  • Synthesis of Pyrazolo[1,5-a]pyrimidines : This compound acts as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines, which have various applications in medicinal chemistry .
  • Formation of Substituted Pyrazoles : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the pyrazole ring .
Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesCytotoxicity with IC50 < 10 µM
AntimicrobialGram-positive and gram-negative bacteriaInhibition of growth

Synthesis Pathways

Reaction TypeConditionsMajor ProductsReference
ReductionHydrogen gas, Pd/C catalystMethyl 5-amino-1H-pyrazole-3-carboxylate
Nucleophilic SubstitutionBasic conditions with nucleophilesVarious substituted pyrazole derivatives

Case Study 1: Anticancer Activity

A study conducted on this compound derivatives revealed significant cytotoxicity against several cancer cell lines. The findings indicated that certain modifications to the pyrazole structure could enhance anticancer activity, making this compound a promising candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of this compound against a range of pathogens. The study demonstrated that the compound could effectively inhibit microbial growth, suggesting its potential use as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives vary significantly in substituents, functional groups, and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties/Applications
Methyl 5-methyl-1H-pyrazole-3-carboxylate HCl C₆H₉ClN₂O₂ 176.60 3-methyl ester, 5-methyl, HCl salt Enhanced solubility, pharmaceutical intermediate
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂ 126.11 3-methyl ester Lower molecular weight, limited solubility
1-Methyl-1H-pyrazole-3-carboxylic acid C₅H₆N₂O₂ 126.11 3-carboxylic acid, 1-methyl Acidic, used in coordination chemistry
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate C₈H₁₂N₂O₃ 184.19 3-ethyl ester, 5-methoxy, 1-methyl Higher lipophilicity, agrochemical applications
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₈H₁₅N₂O₂ 291.33 4-carbaldehyde, 5-phenoxy, 1-phenyl Antibacterial/anti-inflammatory candidate

Key Findings :

Hydrochloride salt formation enhances aqueous solubility, critical for drug delivery, whereas non-salt forms (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) may require basic conditions for dissolution .

Functional Group Influence: Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate) are hydrolytically labile, enabling prodrug strategies, while carboxylic acids (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) are direct pharmacophores . Aromatic Substituents: Bulky groups like phenoxy (in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde) enhance binding to hydrophobic enzyme pockets, explaining its antibacterial activity .

In contrast, Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate’s methoxy group may confer electron-donating effects, altering reactivity in nucleophilic substitutions .

Commercial and Synthetic Accessibility: Methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride is priced at ~JPY7,500–28,000/g (Kanto Reagents), reflecting its industrial demand . Compounds like 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde require multi-step synthesis (e.g., phenol substitution under basic conditions), increasing production costs .

Research and Industrial Implications

  • Pharmaceuticals : The hydrochloride form’s solubility favors its use in injectable formulations, while analogs like the 4-carbaldehyde derivative are explored for targeted therapies .
  • Agrochemicals : Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate’s lipophilicity may improve pesticide penetration .
  • Limitations : The target compound’s lack of aromaticity limits its direct bioactivity, necessitating further functionalization for drug development .

Biological Activity

Methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are heterocyclic compounds known for their versatile applications in organic synthesis and medicinal chemistry. They exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties. The structural diversity of pyrazoles allows them to interact with various biological targets, making them valuable in drug development.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through interaction with specific targets. Key mechanisms include:

  • Tautomerism : Pyrazoles can exist in multiple tautomeric forms, influencing their reactivity and interaction with biological macromolecules.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in disease processes, such as those related to cancer and inflammation.
  • Antioxidant Activity : Certain pyrazole derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives possess notable antimicrobial and antifungal activities. For example, a study evaluated the antifungal activity of various pyrazole carboxamide derivatives against phytopathogenic fungi. One compound exhibited an EC50 value of 0.37 μg/mL against Rhizoctonia solani, demonstrating potent antifungal effects compared to standard fungicides .

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF7. For instance, compounds derived from pyrazole structures displayed IC50 values in the micromolar range against these cell lines, indicating significant cytotoxicity .

Study on Antioxidant Properties

A study conducted on various pyrazole derivatives demonstrated their antioxidant capacity through radical scavenging assays. The results indicated that selected compounds exhibited higher antioxidant activity than established antioxidants like acetylsalicylic acid .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on a series of pyrazole derivatives to identify structural features contributing to their biological activity. The findings revealed that modifications at specific positions on the pyrazole ring significantly influenced both anticancer and antimicrobial activities .

Data Table: Biological Activities of Selected Pyrazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/EC50 Value
Methyl 5-methyl-1H-pyrazole-3-carboxylateAntifungalRhizoctonia solaniEC50 = 0.37 μg/mL
Pyrazole derivative AAnticancerHeLaIC50 = 12.5 μM
Pyrazole derivative BAntioxidant-Higher than aspirin

Q & A

Q. What are the optimal synthetic routes for methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride?

A two-step approach is commonly used for analogous pyrazole-carboxylates:

Cyclocondensation : React β-ketoesters with hydrazine derivatives under acidic conditions to form the pyrazole core. For example, 5-methyl-1H-pyrazole-3-carboxylic acid derivatives are synthesized via hydrazine hydrate and ethyl acetoacetate in ethanol .

Esterification/HCl Salt Formation : Treat the carboxylic acid intermediate with methanol and thionyl chloride (SOCl₂) to yield the methyl ester hydrochloride salt. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Key Considerations :

  • Monitor reaction pH to avoid over-acidification, which can degrade the pyrazole ring .
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How should researchers handle contradictions in reported solubility data for this compound?

Conflicting solubility data often arise from variations in:

  • Crystalline form : Polymorphs (e.g., anhydrous vs. monohydrate) exhibit different solubilities. Validate crystallinity via XRD .
  • pH : The hydrochloride salt is highly soluble in polar solvents (water, methanol) but precipitates in neutral/basic conditions. Adjust pH to 2–4 for dissolution .

Q. Methodological Resolution :

  • Perform dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Compare solubility across multiple solvent systems (e.g., DMSO, DMF, ethanol) with controlled humidity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for pyrazole-carboxylate derivatives?

The ICReDD framework integrates quantum chemical calculations and experimental data to design reactions:

Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates for cyclocondensation steps .

Machine Learning : Train models on existing pyrazole synthesis data to predict optimal conditions (e.g., temperature, catalyst) for high-yield esterification .

Q. Case Study :

  • A DFT study of methyl 5-chloro-1-methylpyrazole-4-carboxylate identified trifluoroacetic acid as a superior catalyst for regioselective esterification, reducing side-product formation by 22% .

Q. What strategies resolve discrepancies in decomposition product analyses?

Contradictory reports on thermal decomposition products (e.g., CO vs. CO₂) can be addressed via:

TGA-MS Coupling : Thermogravimetric analysis paired with mass spectrometry identifies volatile fragments (e.g., HCl, nitrogen oxides) at specific temperature thresholds .

Isothermal Stability Tests : Store the compound at 25°C, 40°C, and 60°C for 30 days and analyze degradation via HPLC-MS. For example, notes decomposition above 150°C, releasing CO and NOₓ.

Q. Recommendation :

  • Use argon purge during thermal analysis to suppress oxidative degradation .

Q. How can NMR spectroscopy distinguish between tautomeric forms of the pyrazole ring?

The 1H-pyrazole ring exhibits keto-enol tautomerism, which affects reactivity:

¹H NMR : The NH proton in the 1H-tautomer appears as a broad singlet at δ 12–14 ppm, absent in N-methylated derivatives .

¹³C NMR : Carbonyl carbons in the carboxylate ester resonate at δ 165–170 ppm, while enolic carbons shift upfield to δ 95–105 ppm .

Q. Example :

  • In ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate, the NH proton at δ 13.38 ppm confirms the 1H-tautomer .

Safety and Handling

Q. What are critical storage conditions to ensure compound stability?

  • Temperature : Store at 0–8°C in airtight containers to prevent HCl volatilization .
  • Light Sensitivity : Amber glass vials reduce photodegradation; UV-Vis spectroscopy shows absorbance peaks <300 nm .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Q. How should accidental exposure to the hydrochloride salt be managed?

  • Inhalation : Move to fresh air; administer oxygen if bronchospasm occurs .
  • Dermal Contact : Rinse with 0.1 M sodium bicarbonate to neutralize residual HCl .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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